

A Technical Guide to 2-Chloro-4-methylpyrimidine-5-carboxylic acid

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Compound of Interest

Compound Name: 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B062461

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CAS Number: 188781-10-4

This technical guide provides an in-depth overview of **2-Chloro-4-methylpyrimidine-5-carboxylic acid**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, potential synthetic routes, and discusses the broader context of its applications based on the activities of related pyrimidine derivatives.

Core Compound Properties

2-Chloro-4-methylpyrimidine-5-carboxylic acid is a substituted pyrimidine, a class of compounds that are foundational in medicinal chemistry. The presence of a chloro group, a methyl group, and a carboxylic acid moiety on the pyrimidine ring provides multiple reactive sites for chemical modifications, making it a versatile building block in organic synthesis.^[1]

Physicochemical Data

Quantitative data for **2-Chloro-4-methylpyrimidine-5-carboxylic acid** and its corresponding ethyl ester are summarized below. The data for the carboxylic acid is limited, with more information available for its ethyl ester precursor.

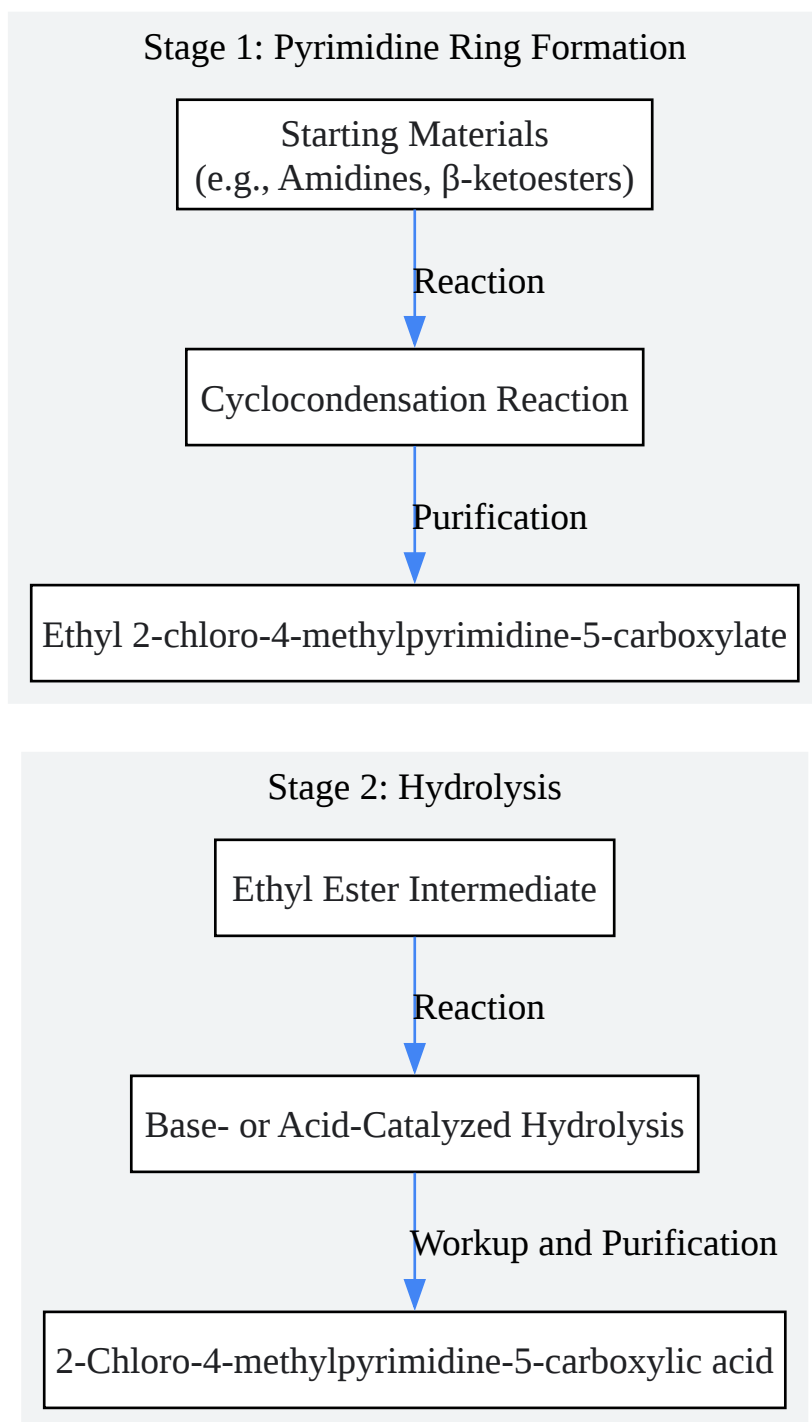
Property	2-Chloro-4-methylpyrimidine-5-carboxylic acid	Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
CAS Number	188781-10-4[2]	188781-08-0[3]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂ [2]	C ₈ H ₉ ClN ₂ O ₂ [3]
Molecular Weight	172.57 g/mol [2]	200.62 g/mol [3]
Physical Form	Solid	Not specified
Purity	≥95% (as commercially available)	Not specified
Predicted XlogP	1.1	1.8[3]
Hydrogen Bond Donors	1	0[3]
Hydrogen Bond Acceptors	4	4[3]
Rotatable Bond Count	1	3[3]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Chloro-4-methylpyrimidine-5-carboxylic acid** is not readily available in publicly accessible literature. However, based on general methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a plausible synthetic route can be proposed. This would involve the synthesis of the ethyl ester, followed by hydrolysis to yield the carboxylic acid.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: the formation of the pyrimidine ring to create the ethyl ester, followed by the hydrolysis of the ester to the carboxylic acid.



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Caption: A proposed two-stage synthetic workflow for **2-Chloro-4-methylpyrimidine-5-carboxylic acid**.

General Experimental Protocol for Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol is a generalized procedure based on the synthesis of similar compounds and would require optimization for the specific target molecule.

- **Reaction Setup:** A solution of an appropriate amidine and a β -ketoester is prepared in a suitable solvent, such as ethanol or dimethylformamide.
- **Cyclocondensation:** The reaction mixture is heated under reflux for several hours to facilitate the cyclocondensation reaction, leading to the formation of the pyrimidine ring.
- **Workup and Purification:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the ethyl ester of **2-chloro-4-methylpyrimidine-5-carboxylic acid**.

General Experimental Protocol for Ester Hydrolysis

- **Reaction Setup:** The purified ethyl ester is dissolved in a suitable solvent, such as a mixture of ethanol and water.
- **Hydrolysis:** An aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide) or an acid (e.g., hydrochloric acid) is added to the ester solution. The mixture is then stirred, often with heating, to drive the hydrolysis of the ester to the carboxylic acid.
- **Workup and Purification:** After the reaction is complete, the mixture is cooled and acidified (if a base was used for hydrolysis) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried to afford the final product.

Biological Activity and Applications in Drug Development

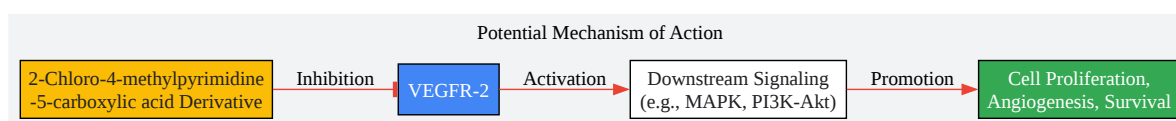
While specific biological activity data for **2-Chloro-4-methylpyrimidine-5-carboxylic acid** is not extensively documented, the pyrimidine scaffold is a well-established pharmacophore in a wide range of therapeutic areas. Pyrimidine derivatives have been investigated for their potential as anticancer, antiviral, and antibacterial agents.^[1]

Potential as Kinase Inhibitors

Many pyrimidine derivatives are known to function as kinase inhibitors. For instance, certain pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[4][5] These compounds have demonstrated cytotoxic activities against various cancer cell lines.[4] The general mechanism of action for such inhibitors often involves competitive binding at the ATP-binding site of the kinase domain.

Potential Signaling Pathway Involvement

Given the known targets of similar pyrimidine derivatives, a hypothetical signaling pathway where **2-Chloro-4-methylpyrimidine-5-carboxylic acid** or its derivatives might act is the VEGFR-2 signaling cascade. Inhibition of VEGFR-2 would block downstream signaling pathways responsible for cell proliferation, migration, and survival.



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Caption: A hypothetical signaling pathway illustrating the potential inhibitory action on VEGFR-2.

Conclusion

2-Chloro-4-methylpyrimidine-5-carboxylic acid is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure allows for the synthesis of a diverse range of derivatives. While specific biological data for this compound is limited, the broader class of pyrimidine carboxylic acids has shown promise as inhibitors of key biological targets, such as kinases involved in cancer progression. Further research into the synthesis and biological evaluation of novel derivatives of **2-Chloro-4-methylpyrimidine-5-carboxylic acid** is warranted to fully explore its therapeutic potential.

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